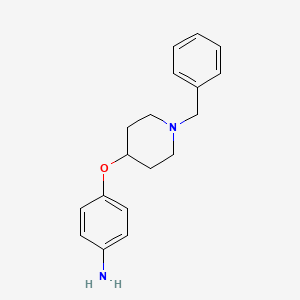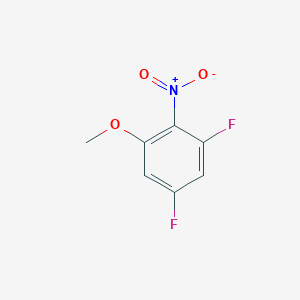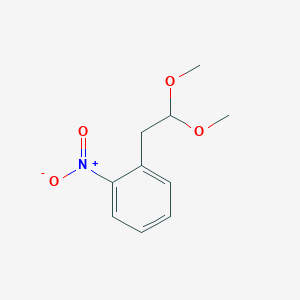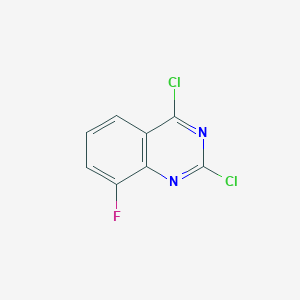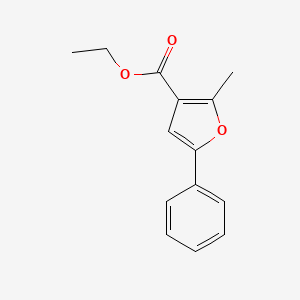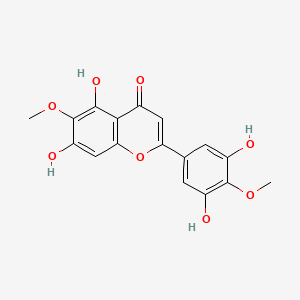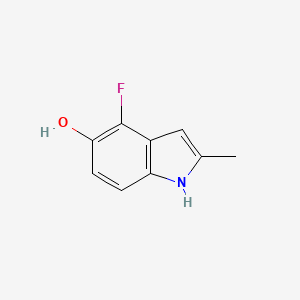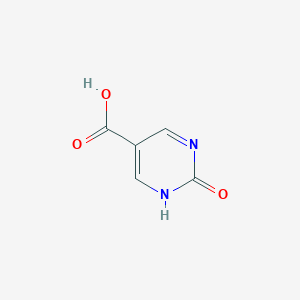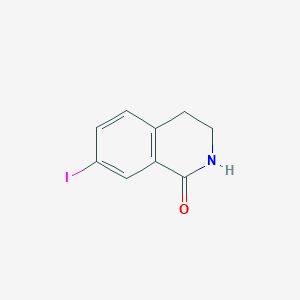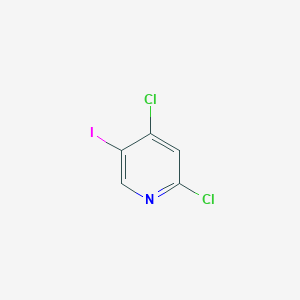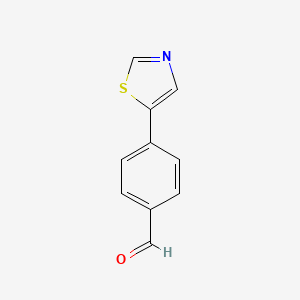
4-(1,3-Thiazol-5-yl)benzaldehyde
Übersicht
Beschreibung
“4-(1,3-Thiazol-5-yl)benzaldehyde” is a chemical compound that contains a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
The synthesis of “4-(1,3-Thiazol-5-yl)benzaldehyde” or its derivatives often involves reactions with various organic bromides/azides . For instance, the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues was achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Molecular Structure Analysis
The molecular structure of “4-(1,3-Thiazol-5-yl)benzaldehyde” is characterized by the presence of a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in “4-(1,3-Thiazol-5-yl)benzaldehyde” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, alkoxy derivatives were synthesized via nucleophilic substitution of chlorine/bromine atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles, including “4-(1,3-Thiazol-5-yl)benzaldehyde”, have been found to exhibit antimicrobial properties . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs . For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole compounds have shown potential as antifungal agents . For instance, Abafungin is an antifungal drug that contains a thiazole ring .
Anticancer Activity
Thiazoles have been studied for their anticancer properties . Tiazofurin, an anticancer drug, contains a thiazole ring .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to exhibit anti-Alzheimer activity .
Antihypertensive Activity
Thiazoles have been found to exhibit antihypertensive activity, making them potential candidates for the development of drugs to treat high blood pressure .
Antioxidant Activity
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Hepatoprotective Activities
Thiazole compounds have also been found to exhibit hepatoprotective activities . This makes them potential candidates for the development of drugs to protect the liver.
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(1,3-Thiazol-5-yl)benzaldehyde” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of novel thiazole, pyranothiazole, thiazolo derivatives has been of interest . Additionally, the antimicrobial activity of certain derivatives has been studied , indicating potential applications in the field of medicine.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including dna and topoisomerase ii . These targets play crucial roles in cellular processes such as replication, transcription, and cell division .
Mode of Action
Some thiazole derivatives, such as voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-(1,3-Thiazol-5-yl)benzaldehyde may have a similar mode of action.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii, it is likely that this compound affects pathways related to dna replication and cell division .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the bioavailability of 4-(1,3-Thiazol-5-yl)benzaldehyde may be influenced by these properties.
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it is plausible that this compound could induce dna double-strand breaks, leading to cell cycle arrest and cell death .
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJJCWOMBAKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-5-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
